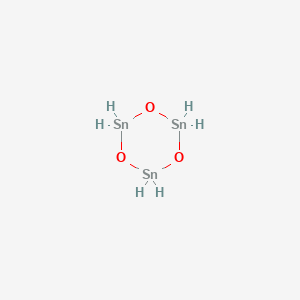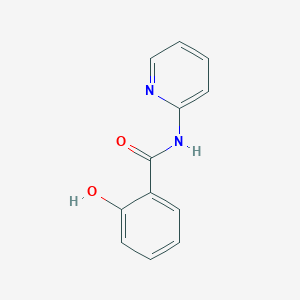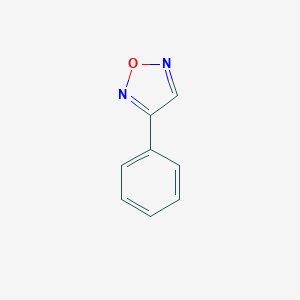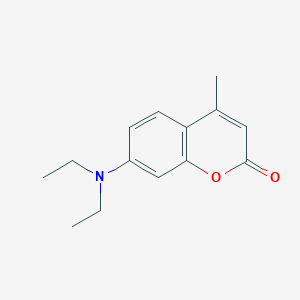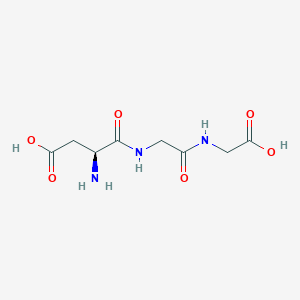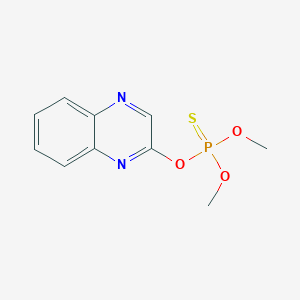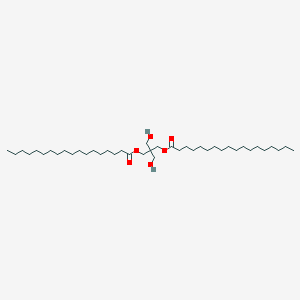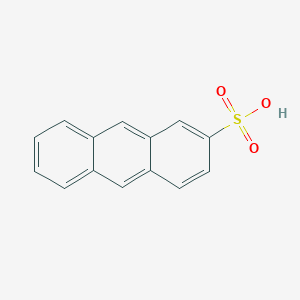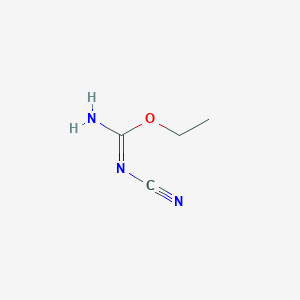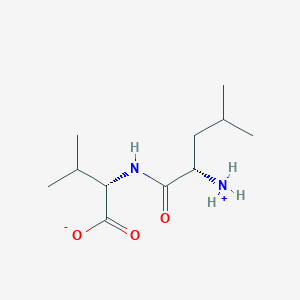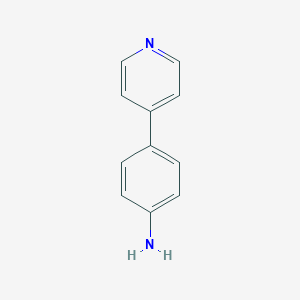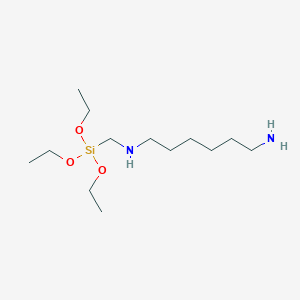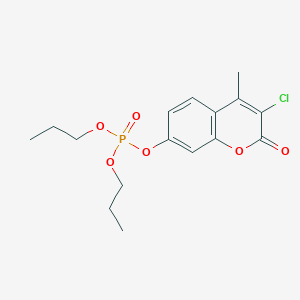
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate, also known as CMH-1, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis, making CMH-1 a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate leads to increased insulin sensitivity and glucose uptake in target tissues. 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate binds to the catalytic site of PTP1B, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased activation of the insulin signaling pathway and improved glucose uptake in target tissues.
Biochemische Und Physiologische Effekte
In addition to its effects on insulin sensitivity and glucose homeostasis, 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has also been shown to have other biochemical and physiological effects. In vitro studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the regulation of cell growth and differentiation. 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has also been shown to inhibit the growth of cancer cells in vitro, suggesting a potential role for 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate as a research tool is its specificity for PTP1B, which allows for the selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. This specificity also allows for the study of the specific role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate and its therapeutic applications. One area of focus could be the development of more potent and selective PTP1B inhibitors based on the structure of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate. Another area of research could be the investigation of the effects of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate on other signaling pathways and cellular processes, such as cell growth and differentiation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate as a therapeutic agent for the treatment of type 2 diabetes and obesity.
Synthesemethoden
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate can be synthesized using a two-step process. The first step involves the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which can be achieved by reacting 4-methylresorcinol with chloroacetyl chloride in the presence of a base. The second step involves the phosphorylation of the hydroxyl group on the coumarin ring using dipropylphosphoryl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the efficacy of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate in improving glucose homeostasis and insulin sensitivity.
Eigenschaften
CAS-Nummer |
14663-67-3 |
|---|---|
Produktname |
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate |
Molekularformel |
C16H20ClO6P |
Molekulargewicht |
374.75 g/mol |
IUPAC-Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) dipropyl phosphate |
InChI |
InChI=1S/C16H20ClO6P/c1-4-8-20-24(19,21-9-5-2)23-12-6-7-13-11(3)15(17)16(18)22-14(13)10-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
HJZUCUDWNHJSKD-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Kanonische SMILES |
CCCOP(=O)(OCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Synonyme |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldipropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



